molecular formula C13H15NO4 B14530250 N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide CAS No. 62641-39-8

N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide

Cat. No.: B14530250
CAS No.: 62641-39-8
M. Wt: 249.26 g/mol
InChI Key: ZLUXTDLTQHENHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-methylphenyl group and an acetamide moiety linked through an ester bond with 3-oxobutanoyl

Properties

CAS No.

62641-39-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(N-acetyl-4-methylanilino) 3-oxobutanoate

InChI

InChI=1S/C13H15NO4/c1-9-4-6-12(7-5-9)14(11(3)16)18-13(17)8-10(2)15/h4-7H,8H2,1-3H3

InChI Key

ZLUXTDLTQHENHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C)OC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide typically involves the reaction of 4-methylphenylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-acetamide: Lacks the 3-oxobutanoyl group, making it less reactive in certain chemical reactions.

    N-(4-Methylphenyl)-N-(2-oxopropanoyl)acetamide: Similar structure but with a different acyl group, leading to variations in reactivity and applications.

Uniqueness

N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.